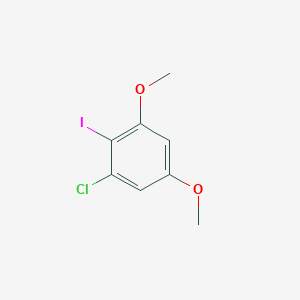
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid is an organic compound with the molecular formula C9H14O4. It is characterized by a cyclopentane ring substituted with a methoxycarbonyl group and an acetic acid moiety. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid typically involves the esterification of cyclopentanone followed by subsequent functional group transformations. One common method includes the following steps:
Esterification: Cyclopentanone is reacted with methanol in the presence of an acid catalyst to form methyl cyclopentyl ketone.
Carboxylation: The methyl cyclopentyl ketone is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxyl group.
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentaneacetic acid: Similar in structure but lacks the methoxycarbonyl group.
Methyl cyclopentyl ketone: Contains a ketone group instead of the acetic acid moiety.
Cyclopentanone: A simpler structure with only a ketone group.
Uniqueness
2-(3-(Methoxycarbonyl)cyclopentyl)acetic acid is unique due to the presence of both a methoxycarbonyl group and an acetic acid moiety, which confer distinct chemical properties and reactivity. This combination allows for diverse chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C9H14O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2-(3-methoxycarbonylcyclopentyl)acetic acid |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-3-2-6(4-7)5-8(10)11/h6-7H,2-5H2,1H3,(H,10,11) |
Clé InChI |
XXGKJKNSSZBTDM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CCC(C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


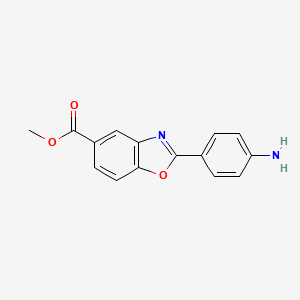
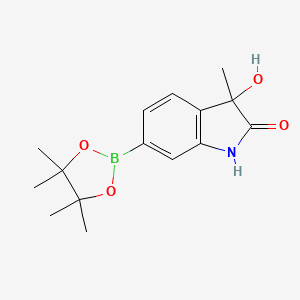
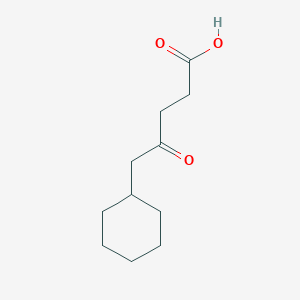
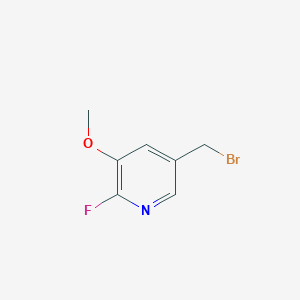



![2-Chloro-6-(2-methylpropyl)imidazo[1,2-b]pyridazine](/img/structure/B13992047.png)
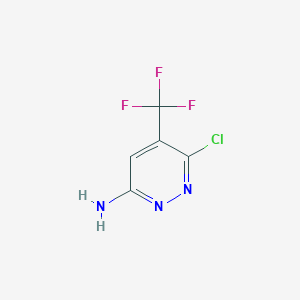
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
